4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide
CAS No.:
Cat. No.: VC14803386
Molecular Formula: C21H22ClN5O2
Molecular Weight: 411.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22ClN5O2 |
|---|---|
| Molecular Weight | 411.9 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-yl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanamide |
| Standard InChI | InChI=1S/C21H22ClN5O2/c22-15-4-3-5-16(14-15)26-10-12-27(13-11-26)20(29)9-8-19(28)25-21-23-17-6-1-2-7-18(17)24-21/h1-7,14H,8-13H2,(H2,23,24,25,28) |
| Standard InChI Key | SQUKVNDUSHTWJZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC(=O)NC3=NC4=CC=CC=C4N3 |
Introduction
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically including:
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Formation of Piperazine Derivative:
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Reaction of 3-chlorophenylamine with piperazine under controlled conditions.
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Coupling with Benzimidazole Precursor:
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The benzimidazole ring is formed via condensation of o-phenylenediamine with an appropriate carbonyl compound.
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Subsequent coupling with the piperazine derivative is achieved using activating agents like carbodiimides or acid chlorides.
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Final Amide Bond Formation:
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The butanamide backbone is introduced through amidation reactions using reagents such as N,N'-dicyclohexylcarbodiimide (DCC).
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Biological Activity
This compound belongs to a class often associated with pharmacological activities due to its structural motifs:
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Potential Applications:
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Antimicrobial Activity: Piperazine derivatives are known for their efficacy against bacterial and fungal strains.
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CNS Activity: Substituted piperazines often act on serotonin or dopamine receptors, suggesting potential as anxiolytics or antidepressants.
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Anticancer Properties: Benzimidazole derivatives have shown cytotoxic effects in various cancer cell lines.
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Mechanism of Action:
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Likely involves interaction with biological targets via hydrogen bonding (amide group), π-stacking (benzimidazole), and hydrophobic interactions (chlorophenyl group).
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Molecular Docking Studies:
Preliminary computational studies suggest strong binding affinity to receptor sites implicated in antimicrobial and anticancer pathways.
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